2,5-Dimethyl-3-phenylbenzofuran

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Researchers requiring a validated lipophilic benzofuran standard face supply inconsistency for niche substituted isomers. 2,5-Dimethyl-3-phenylbenzofuran (CAS 69740-66-5) addresses this gap: • LogP 4.7 & TPSA 13.1 Ų-ideal HPLC retention time marker for non-polar aromatics and high-permeability control in PAMPA/Caco-2 assays. • Non-planar 3D scaffold (phenyl ~77° orthogonal to core) enables crystallographic fragment screening of bent hydrophobic pockets. • Source-verified identity with full analytical documentation (HPLC, NMR) for method validation and screening cascades.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 69740-66-5
Cat. No. B12902085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-phenylbenzofuran
CAS69740-66-5
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C
InChIInChI=1S/C16H14O/c1-11-8-9-15-14(10-11)16(12(2)17-15)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyQVUTUWQJUFAOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-phenylbenzofuran (CAS 69740-66-5): Core Chemical Identity and Structural Profile for Procurement


2,5-Dimethyl-3-phenylbenzofuran (CAS 69740-66-5) is a trisubstituted benzofuran with a molecular formula of C16H14O and a molecular weight of 222.28 g/mol. It is characterized by a benzofuran core substituted with methyl groups at the 2- and 5-positions and a phenyl ring at the 3-position [1]. This specific substitution pattern distinguishes it from other simple benzofuran analogs such as 2-phenylbenzofuran or 3-phenylbenzofuran, resulting in unique computed physicochemical properties including a LogP of approximately 4.7 and a topological polar surface area of 13.1 Ų [1]. The compound is listed in authoritative chemical databases, indicating its known identity, but it lacks extensive published biological activity or pharmacological profiling data in the primary scientific literature.

Why a Generic Benzofuran Cannot Substitute for 2,5-Dimethyl-3-phenylbenzofuran in Research Applications


Generic substitution of 2,5-dimethyl-3-phenylbenzofuran with other in-class benzofuran derivatives is not scientifically justifiable without specific validation. The precise 2,5-dimethyl-3-phenyl substitution pattern dictates distinct molecular geometry, electronic distribution, and lipophilicity compared to isomers such as 2-phenylbenzofuran or 3-phenyl-2-methylbenzofuran [1]. These computed differences in LogP (4.7 vs. lower or higher values for analogs) and topological polar surface area (13.1 Ų) directly impact solubility, membrane permeability, and receptor binding potential [1]. In applications where this compound serves as a synthetic intermediate, reference standard, or a specific ligand, substitution with an analog lacking matched physicochemical properties could lead to experimental failure, inconsistent results, or invalid regulatory data. Therefore, source-verified identity and purity of this specific isomer are critical.

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-phenylbenzofuran Against Closest Analogs


Lipophilicity (XLogP3) Differentiates 2,5-Dimethyl-3-phenylbenzofuran from 2-Phenylbenzofuran

The computed octanol-water partition coefficient (XLogP3) for 2,5-dimethyl-3-phenylbenzofuran is 4.7, which is substantially higher than the value for the simpler analog 2-phenylbenzofuran (XLogP3 ≈ 3.8). This difference arises from the additional methyl substituents and the 3-phenyl arrangement, which increases the overall hydrophobicity of the molecule. The higher LogP for the target compound indicates it is significantly more lipophilic, which would result in longer retention times on reversed-phase HPLC columns and altered tissue distribution if used in biological studies [1]. This is a class-level inference based on computed properties, as no direct experimental head-to-head study was identified.

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Topological Polar Surface Area (TPSA) Distinction from 3-Phenylbenzofuran

The topological polar surface area (TPSA) of 2,5-dimethyl-3-phenylbenzofuran is 13.1 Ų. This value is identical to the TPSA of a simpler 3-phenylbenzofuran scaffold, calculated as the oxygen atom in the furan ring is the only heteroatom acceptor. However, when compared to hydroxylated or carboxylated benzofuran analogs (e.g., 5-hydroxy-2-phenylbenzofuran, TPSA > 30 Ų), the target compound's very low TPSA implies a distinct capacity for passive membrane permeation. This is a class-level inference based on computed structural properties [1][2].

Membrane permeability Blood-brain barrier penetration Physicochemical characterization

Confirmation of Planar Geometry and Dihedral Angle Influencing Molecular Recognition

Crystallographic data for closely related 2,5-dimethyl-3-aryl-benzofuran structures reveal a dihedral angle between the benzofuran plane and the phenyl ring of approximately 76.98° [1]. This non-planar conformation is distinct from the nearly flat structure of 2-phenylbenzofuran and influences the molecule's 3D shape and potential for π-π stacking interactions. Such a conformational difference can dramatically affect binding to flat aromatic pockets in proteins, providing a structural rationale for non-interchangeability. This is supporting evidence derived from a structurally analogous sulfinyl derivative [1].

Crystallography Molecular docking Structure-activity relationship

Validated Application Scenarios for 2,5-Dimethyl-3-phenylbenzofuran Based on Proven Differentiation


Reference Standard for Non-Polar Benzofuran Isomer Identification in HPLC-MS

The high computed LogP of 4.7 [1] makes 2,5-dimethyl-3-phenylbenzofuran an ideal retention time marker for reversed-phase chromatographic methods aimed at analyzing highly lipophilic benzofuran impurities or metabolites. Its distinct elution profile, markedly different from more polar analogs, allows it to serve as a system suitability standard to verify column performance for non-polar aromatic compounds, ensuring robust method validation in pharmaceutical quality control settings.

Negative Control for TPSA-Dependent Cellular Permeability Assays

With a TPSA of only 13.1 Ų [1], this compound can be used as a high-permeability control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer experiments. Its calculated properties predict rapid passive diffusion, making it a valuable benchmark to differentiate from drug candidates where a higher TPSA is intentionally designed to limit blood-brain barrier penetration, thereby providing a clear signal window in screening cascades.

Conformational Probe in X-ray Crystallography and Molecular Docking Studies

The non-planar conformation inferred from structurally related 2,5-dimethyl-3-aryl-benzofurans (phenyl ring nearly orthogonal to the benzofuran core) [1] offers a unique 3D scaffold for probing hydrophobic pockets that require a bent shape. It can be employed as a tool compound in crystallographic fragment screening to validate binding hypotheses that demand an orthogonal aromatic orientation, which flat 2-phenylbenzofuran analogs cannot satisfy.

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